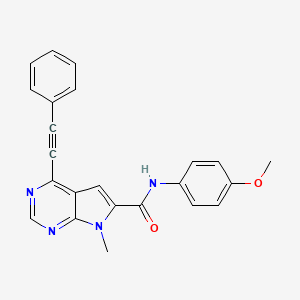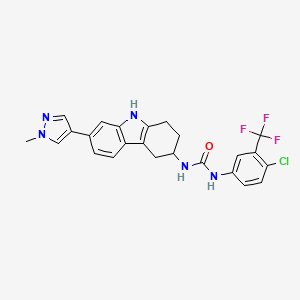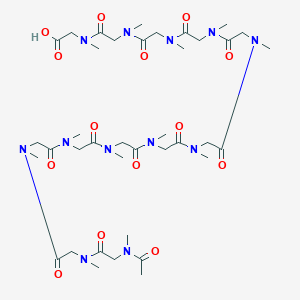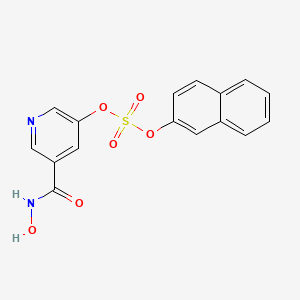
Hdac6-IN-41
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hdac6-IN-41 is a selective inhibitor of histone deacetylase 6 (HDAC6). Histone deacetylase 6 is an enzyme predominantly found in the cytoplasm and is responsible for the deacetylation of non-histone proteins, including α-tubulin, heat shock protein 90, and cortactin . Inhibition of histone deacetylase 6 has shown promise in treating various diseases, including cancer, neurodegenerative diseases, heart failure, pain, fibrosis, and inflammatory diseases .
Preparation Methods
The synthesis of Hdac6-IN-41 involves multiple steps, including the preparation of benzohydroxamates, which selectively inhibit histone deacetylase 6 . The synthetic route typically involves the use of fluorometric assays to determine histone deacetylase inhibition and the degradation ability of the compound in different biochemical in vitro assays
Chemical Reactions Analysis
Hdac6-IN-41 undergoes various chemical reactions, including deacetylation and inhibition of histone deacetylase 6 . Common reagents used in these reactions include fluorometric assays and other biochemical reagents . The major products formed from these reactions are the deacetylated non-histone proteins, such as α-tubulin and heat shock protein 90 .
Scientific Research Applications
Hdac6-IN-41 has a wide range of scientific research applications. In chemistry, it is used to study the deacetylation of non-histone proteins and the inhibition of histone deacetylase 6 . In biology, it is used to investigate the role of histone deacetylase 6 in cellular processes such as cell proliferation, apoptosis, and senescence . In medicine, this compound is being explored as a potential therapeutic agent for treating cancer, neurodegenerative diseases, heart failure, pain, fibrosis, and inflammatory diseases . In industry, it is used in the development of new drugs and therapeutic strategies targeting histone deacetylase 6 .
Mechanism of Action
Hdac6-IN-41 exerts its effects by selectively inhibiting histone deacetylase 6 . This inhibition leads to the accumulation of acetylated non-histone proteins, such as α-tubulin and heat shock protein 90, which in turn affects various cellular processes . The molecular targets of this compound include histone deacetylase 6 and its substrates, such as α-tubulin and heat shock protein 90 . The pathways involved in the mechanism of action of this compound include the deacetylation of non-histone proteins and the regulation of cellular processes such as cell proliferation, apoptosis, and senescence .
Comparison with Similar Compounds
Hdac6-IN-41 is unique in its selective inhibition of histone deacetylase 6 . Similar compounds include other histone deacetylase 6 inhibitors, such as tubastatin A and difluoromethyl 1,3,4-oxadiazoles . These compounds also inhibit histone deacetylase 6 but may have different selectivity profiles and therapeutic applications . This compound stands out due to its high selectivity for histone deacetylase 6 and its potential for treating a wide range of diseases .
Properties
Molecular Formula |
C16H12N2O6S |
|---|---|
Molecular Weight |
360.3 g/mol |
IUPAC Name |
[5-(hydroxycarbamoyl)pyridin-3-yl] naphthalen-2-yl sulfate |
InChI |
InChI=1S/C16H12N2O6S/c19-16(18-20)13-8-15(10-17-9-13)24-25(21,22)23-14-6-5-11-3-1-2-4-12(11)7-14/h1-10,20H,(H,18,19) |
InChI Key |
NDHJKTWDKIJJHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)OC3=CN=CC(=C3)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R,4S,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl cyclohexanecarboxylate](/img/structure/B12372595.png)
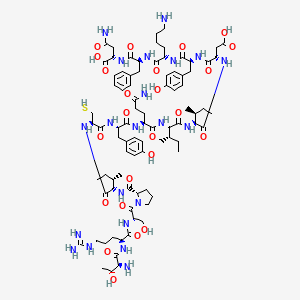
![sodium;[(4R)-2-oxido-2-oxo-1,3,2lambda5-dioxaphospholan-4-yl]methyl (Z)-octadec-9-enoate](/img/structure/B12372598.png)
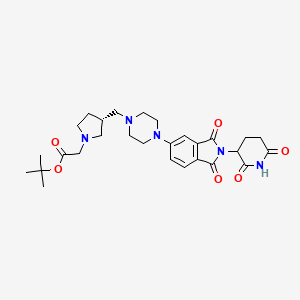
![4-[(4-Chlorophenyl)methyl]-5,6,7,8-tetradeuterio-2-(1-methylazepan-4-yl)phthalazin-1-one;hydrochloride](/img/structure/B12372607.png)
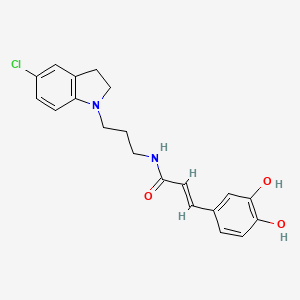
![2-[[(8S)-3-chloro-2-[(2,4-dichlorophenyl)methoxy]-8-methyl-6,8-dihydro-5H-1,7-naphthyridin-7-yl]methyl]-7-methoxy-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid](/img/structure/B12372610.png)

